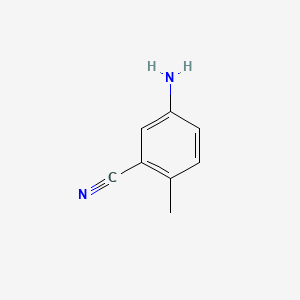
5-Amino-2-methylbenzonitrile
Cat. No. B1273788
Key on ui cas rn:
50670-64-9
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05596006
Procedure details


15.2 g (0.22 mol) of sodium nitrite are heated to 70° C. in 160 ml of concentrated sulphuric acid and the solution formed is added dropwise to a solution of 26.4 g (0.2 mol) of the compound from Example XV in 400 ml of glacial acetic acid at 20° C. to 40° C. A solution of 63.1 g (0.44 mol) of copper(I) bromide in 400 ml of concentrated hydrobromic acid is added dropwise to this solution at 10° C. to 20° C. and the mixture is stirred for 0.5 hour. The reaction mixture is introduced into 11 of water, the precipitate which has separated out is filtered off with suction, washed with water and suspended in methylene chloride and the insoluble material is filtered off with suction. The filtrate is washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to give 19.2 g of the title compound.






Name
copper(I) bromide
Quantity
63.1 g
Type
catalyst
Reaction Step Four

Name
Yield
44.5%
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([C:11]([CH3:14])=[CH:12][CH:13]=1)[C:9]#[N:10].O.[BrH:16]>S(=O)(=O)(O)O.C(O)(=O)C.[Cu]Br>[Br:16][C:6]1[CH:7]=[C:8]([C:11]([CH3:14])=[CH:12][CH:13]=1)[C:9]#[N:10] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C#N)C(=CC1)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
copper(I) bromide
|
|
Quantity
|
63.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 0.5 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate which has separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C#N)C(=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.2 g | |
| YIELD: PERCENTYIELD | 44.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
